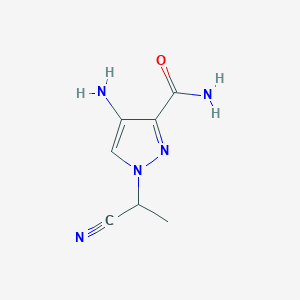

4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide

Description

Properties

Molecular Formula |

C7H9N5O |

|---|---|

Molecular Weight |

179.18 g/mol |

IUPAC Name |

4-amino-1-(1-cyanoethyl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C7H9N5O/c1-4(2-8)12-3-5(9)6(11-12)7(10)13/h3-4H,9H2,1H3,(H2,10,13) |

InChI Key |

RJVCLTRDLULLPP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)N1C=C(C(=N1)C(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide CAS 1691731-50-6

An In-depth Technical Guide to 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide and its Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound of interest, 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide, is a specific chemical entity. The provided CAS number, 1691731-50-6, corresponds to the related compound 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acid[1][2]. This guide will focus on the requested carboxamide structure, leveraging established knowledge of the broader 4-aminopyrazole-3-carboxamide chemical class to provide a comprehensive technical overview.

Introduction: The Privileged Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[3][4] Its structural and electronic properties make it a "privileged scaffold," capable of interacting with a wide array of biological targets. This has led to the development of numerous FDA-approved drugs containing the pyrazole motif, such as the anti-inflammatory agent Celecoxib and several kinase inhibitors used in oncology like Ruxolitinib and Axitinib.[4][5] The 4-aminopyrazole-3-carboxamide core, in particular, has emerged as a critical pharmacophore for developing targeted therapies, especially in the realm of kinase inhibition.[6][7]

This guide provides a detailed technical overview of 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide, a representative member of this important class. We will explore its chemical properties, a proposed synthetic pathway, its potential mechanism of action as a kinase inhibitor, and the experimental workflows necessary for its characterization and evaluation.

Chemical Properties and Characterization

While specific experimental data for 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide is not publicly available, we can predict its key physicochemical properties based on its structure and data from similar compounds. The molecule possesses key functional groups that govern its behavior: a primary amine, a nitrile, and a carboxamide, all attached to a substituted pyrazole ring. These features suggest potential for multiple hydrogen bond interactions, a critical factor in drug-target binding.

| Property | Predicted Value / Information | Source / Basis |

| CAS Number | 1691731-50-6 (for the corresponding carboxylic acid) | ChemScene[1][2] |

| Molecular Formula | C₇H₉N₅O | Calculated from structure[8] |

| Molecular Weight | 179.18 g/mol | Calculated from structure[8] |

| Topological Polar Surface Area (TPSA) | 110.72 Ų | Prediction based on similar structure[8] |

| Predicted LogP | -0.35 | Prediction based on similar structure[8] |

| Hydrogen Bond Donors | 2 | Prediction based on structure (Amine and Amide NH₂)[8] |

| Hydrogen Bond Acceptors | 5 | Prediction based on structure (Nitrile, Carbonyl, Amine, 2x Pyrazole N)[8] |

| Rotatable Bonds | 2 | Prediction based on structure[8] |

Synthesis Pathway: A Rational Approach

The synthesis of 4-aminopyrazole-3-carboxamides typically involves a multi-step sequence starting from readily available precursors. A plausible and efficient route for 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide is proposed below, based on established methodologies for similar heterocyclic systems.[9][10][11] The core strategy involves the construction of the substituted pyrazole ring followed by functional group manipulations.

The synthesis begins with the reaction of malononitrile with a suitable reagent to form an activated intermediate. This is followed by cyclization with hydrazine to form the pyrazole core. Subsequent alkylation and hydrolysis steps yield the target compound.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

-

Synthesis of 3-Amino-4-cyanopyrazole: This key intermediate can be synthesized by reacting an appropriate activated alkene (derived from malononitrile) with hydrazine hydrate. This is a common and robust method for creating the 3-aminopyrazole core.[11]

-

N-Alkylation: The 3-amino-4-cyanopyrazole is then alkylated on the N1 position. This is achieved by reacting it with 2-bromopropionitrile in the presence of a mild base like potassium carbonate in a polar aprotic solvent such as DMF. The regioselectivity of this step is crucial and often favors the N1 position.

-

Selective Nitrile Hydrolysis: The final step involves the selective hydrolysis of the C3-nitrile to the corresponding carboxamide. This transformation must be carefully controlled to avoid hydrolysis of the cyanoethyl group's nitrile. This can often be achieved using controlled acidic or basic conditions, sometimes with peroxide-based methods.

Mechanism of Action: A Focus on Kinase Inhibition

Many 4-aminopyrazole-3-carboxamide derivatives have been identified as potent inhibitors of protein kinases.[6][7] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. These inhibitors typically function as ATP competitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates.

Given its structure, 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide is hypothesized to act as a Type I kinase inhibitor. The pyrazole-3-carboxamide core is known to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a common feature of many successful kinase inhibitors.[6] The 4-amino group can form an additional hydrogen bond, further anchoring the molecule in the active site.

Caption: Competitive ATP-binding inhibition of a kinase pathway.

Application in Drug Discovery: A Screening Workflow

The primary application for a compound like 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide is in drug discovery, specifically as a starting point for developing targeted therapies. A typical workflow to evaluate its potential as a kinase inhibitor is outlined below.

Caption: Drug discovery workflow for a novel kinase inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (Example: FLT3)

Fms-like tyrosine kinase 3 (FLT3) is a validated target in acute myeloid leukemia (AML), and several pyrazole derivatives show potent activity against it.[6][7]

-

Reagents & Materials: Recombinant human FLT3 kinase, biotinylated peptide substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), test compound stock solutions (in DMSO), assay buffer.

-

Assay Procedure: a. Prepare serial dilutions of the test compound in assay buffer. b. In a 384-well plate, add 5 µL of the test compound dilution or control (DMSO). c. Add 10 µL of a kinase/substrate mixture to each well. d. Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the enzyme. e. Incubate the plate at room temperature for 1 hour. f. Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol. g. Read luminescence on a plate reader.

-

Data Analysis: a. Convert luminescence readings to percent inhibition relative to controls. b. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity and purity of any synthesized compound. High-Performance Liquid Chromatography (HPLC) is a standard method for purity assessment.

Protocol: Reversed-Phase HPLC Method

This method is a standard starting point for analyzing polar heterocyclic compounds.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

Rationale: The C18 column provides good retention for moderately polar compounds. The TFA acts as an ion-pairing agent to improve peak shape for the basic amine group.[12] A gradient elution ensures that the compound elutes with a good peak shape and that any impurities with different polarities are well-separated.

Conclusion

While 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide is not a widely studied compound, its core structure represents a highly valuable scaffold in medicinal chemistry. Based on extensive research into related analogues, it holds significant potential as a kinase inhibitor. The synthetic routes are well-established, and the workflows for its biological evaluation and analytical characterization are robust. This guide provides a comprehensive framework for researchers and drug developers to begin investigating this and similar molecules, underscoring the enduring importance of the pyrazole scaffold in the quest for new therapeutics.[13][14]

References

- IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.

- Future Medicinal Chemistry. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid

- PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.

- MDPI. (2022, December 8).

- PMC. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).

- PMC. (n.d.).

- Google Patents. (n.d.). DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles.

- ChemScene. (n.d.). 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide.

- PubChem. (n.d.). 4-amino-1-(3-cyanopropyl)-1H-pyrazole-3-carboxamide.

- Google Patents. (n.d.).

- JOCPR. (n.d.).

- ResearchGate. (n.d.). Scheme 1. Synthesis of 3-substituted aminopyrazole[3,4-b]pyridines and....

- Semantic Scholar. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).

- PMC. (n.d.). Current status of pyrazole and its biological activities.

- ChemScene. (n.d.). 1691731-50-6 | 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acid.

- BLDpharm. (n.d.). 1691731-50-6|4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acid.

- PubMed. (n.d.).

- ACS Publications. (2024, February 9). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module.

- PMC. (2023, January 17).

- Sigma-Aldrich. (n.d.).

- ResearchGate. (2019, July 22). A Review on Pyrazole chemical entity and Biological Activity.

- MilliporeSigma. (n.d.). Sodium 1-heptanesulfonate, 22767-50-6, free-flowing Redi-Dri powder, RDD042, Sigma-Aldrich.

- Benchchem. (n.d.).

- CymitQuimica. (n.d.).

- Biointerface Research in Applied Chemistry. (2024, July 19). The Latest Progress on the Preparation and Biological activity of Pyrazoles.

- Carl ROTH. (n.d.). Heptane-1-sulphonic acid sodium salt, 100 g, glass.

- Alfa Chemistry. (n.d.).

- Der Pharma Chemica. (n.d.).

- Sigma-Aldrich. (n.d.). 4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid ethyl ester hydrochloride | 1049763-78-1.

- precisionFDA. (n.d.). 3-AMINO-1H-PYRAZOLE-4-CARBOXAMIDE.

- CymitQuimica. (n.d.).

- ResearchGate. (n.d.). (PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1691731-50-6|4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. ijnrd.org [ijnrd.org]

- 4. chemrevlett.com [chemrevlett.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. chemscene.com [chemscene.com]

- 9. Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents [patents.google.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. benchchem.com [benchchem.com]

- 13. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Technical Monograph: 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide

The following technical guide details the chemical structure, synthesis, and application of 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide , a critical scaffold in the development of kinase inhibitors and next-generation agrochemicals.

Structural Analysis, Synthetic Pathways, and Medicinal Utility[1]

Executive Summary

4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide (CAS: 1692071-72-9 ) is a highly functionalized pyrazole derivative serving as a "privileged structure" in medicinal chemistry.[1] Its architecture combines a polar carboxamide hydrogen-bond donor/acceptor motif with a chiral 1-cyanoethyl tail, making it an ideal building block for Janus Kinase (JAK) inhibitors and anthranilic diamide insecticides .[1]

This guide provides a rigorous analysis of its physicochemical properties, a field-proven synthetic protocol for laboratory-scale production, and a mechanistic breakdown of its reactivity.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The compound features a pyrazole core substituted at three positions, creating a dense functionality map. The 1-cyanoethyl group introduces a chiral center, typically synthesized as a racemate in bulk intermediates but requiring chiral resolution for high-affinity pharmaceutical candidates.[1]

| Property | Data |

| IUPAC Name | 4-amino-1-(2-cyanopropan-2-yl)-1H-pyrazole-3-carboxamide (Note: often referred to as 1-(1-cyanoethyl)) |

| CAS Number | 1692071-72-9 |

| Molecular Formula | C₇H₉N₅O |

| Molecular Weight | 179.18 g/mol |

| LogP (Predicted) | 0.25 (Hydrophilic, rule-of-5 compliant) |

| TPSA | ~105 Ų (High polar surface area due to amide/amino/nitrile) |

| H-Bond Donors | 2 (Amide NH₂, Amino NH₂) |

| H-Bond Acceptors | 5 (Nitrile N, Pyrazole N, Amide O/N, Amino N) |

| Chirality | Contains one stereocenter at the N1-alkyl chain (R/S) |

Structural Visualization

The molecule exists as a planar pyrazole ring with the carboxamide and amino groups capable of forming an intramolecular hydrogen bond network, stabilizing the conformation. The N1-cyanoethyl group projects out of the plane, providing steric bulk that can fill hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).[1]

Synthetic Protocol (Step-by-Step)

The synthesis of this compound requires precise regiocontrol to ensure the 1-cyanoethyl group attaches to the N1 nitrogen rather than N2, and that the 4-amino group is installed without over-reduction of the nitrile or amide.[1]

Route: The Nitro-Ester Pathway

This route is preferred for its scalability and the stability of intermediates.

Step 1: Nitration of Methyl 1H-pyrazole-3-carboxylate

-

Reagents : Methyl 1H-pyrazole-3-carboxylate, Fuming HNO₃, H₂SO₄.[1]

-

Conditions : 0°C to RT, 4 hours.[2]

-

Mechanism : Electrophilic Aromatic Substitution (SEAr). The pyrazole ring is deactivated; however, the 4-position remains the most nucleophilic site for nitration.[1]

-

Outcome : Methyl 4-nitro-1H-pyrazole-3-carboxylate.[1]

Step 2: N-Alkylation (Regioselective)

-

Reagents : Methyl 4-nitro-1H-pyrazole-3-carboxylate, 2-Bromopropionitrile, K₂CO₃ (Base).[1]

-

Solvent : DMF or Acetonitrile (Polar aprotic to favor SN2).

-

Conditions : 60°C, 12 hours.

-

Critical Insight : The presence of the 3-carboxylate ester sterically hinders the N2 position, directing alkylation primarily to the N1 position .

-

Outcome : Methyl 1-(1-cyanoethyl)-4-nitro-1H-pyrazole-3-carboxylate.[1]

Step 3: Reduction of Nitro Group

-

Reagents : H₂ (1 atm), 10% Pd/C catalyst.

-

Solvent : Methanol/THF.

-

Precaution : Avoid high pressure or Raney Nickel to prevent reduction of the nitrile (-CN) to a primary amine.[1]

-

Outcome : Methyl 4-amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylate (CAS 1692247-49-6).[1][3]

Step 4: Ammonolysis (Amide Formation) [1]

-

Reagents : 7N NH₃ in Methanol.

-

Conditions : Sealed tube, 80°C, 24 hours.

-

Outcome : 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide .

Reaction Logic & Pathway Diagram[14]

The following diagram illustrates the synthetic flow and the critical regiochemical decision points.

Figure 1: Step-wise synthetic pathway emphasizing the conversion of the ester precursor to the final carboxamide via a selective nitro-reduction route.

Spectroscopic Characterization (Expected Data)

Researchers validating the synthesis should look for these diagnostic signals.

1H NMR (DMSO-d₆, 400 MHz)

-

Pyrazole Ring Proton (H-5) : Singlet, δ 7.8–8.2 ppm. (Deshielded by adjacent N and nitro/amino group).

-

Carboxamide (-CONH₂) : Two broad singlets, δ 7.1–7.5 ppm (exchangeable with D₂O).

-

Amino Group (-NH₂) : Broad singlet, δ 4.5–5.5 ppm (Upfield shift compared to amide).

-

1-Cyanoethyl Methine (-CH-) : Quartet, δ 5.6–6.0 ppm.[1] The chiral center proton is deshielded by the nitrile and the pyrazole nitrogen.

-

Methyl Group (-CH₃) : Doublet, δ 1.6–1.8 ppm.

IR Spectroscopy (KBr)

-

Nitrile (-C≡N) : Sharp, weak band at ~2240–2250 cm⁻¹.

-

Amide/Amino (-NH) : Multiple bands in 3100–3400 cm⁻¹ region.[1]

-

Carbonyl (C=O) : Strong band at ~1660–1680 cm⁻¹ (Amide I).

Applications in Drug Discovery & Agrochemicals[1][15]

This compound is not merely an end-product but a versatile scaffold .[1]

Pharmaceuticals: Kinase Inhibition

The 4-amino-pyrazole-3-carboxamide motif is a known pharmacophore for ATP-competitive inhibitors.[1]

-

Mechanism : The amino and carboxamide groups form a donor-acceptor triad that mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of kinases (e.g., JAK, CDK, FLT3).

-

Role of 1-Cyanoethyl : The nitrile group can act as a reversible covalent "warhead" targeting cysteine residues in the active site, or simply provide a dipole interaction to enhance selectivity.

Agrochemicals: Anthranilic Diamides

Analogs of this structure are precursors to ryanodine receptor modulators (insecticides). The pyrazole moiety serves as the core linker between the anthranilic acid and the hydrophobic tail.

Figure 2: Pharmacological utility of the scaffold across different therapeutic and industrial domains.[1]

Safety & Handling (SDS Summary)

-

Hazard Classification : Acute Toxicity (Oral/Inhalation), Skin Irritant.

-

Nitrile Hazard : Metabolization may release cyanide ions; however, aliphatic nitriles are generally less toxic than simple cyanides. Treat with caution.

-

Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amino group is prone to oxidation over long periods.

References

-

PubChem . (n.d.). 4-amino-1-(3-cyanopropyl)-1H-pyrazole-3-carboxamide (Related Structure). National Library of Medicine. Retrieved from [Link]

-

Barabash, O. V., et al. (2023). Pyrazolyldiazonium Salts in the Synthesis of 4-Amino-1,3'-bipyrazoles. European Journal of Organic Chemistry. Retrieved from [Link]

-

Zhi, Y., et al. (2019).[4] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives.... International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Pyrazole-3-carboxamide Derivatives: A Privileged Scaffold in Modern Drug Discovery

Topic: Pyrazole-3-carboxamide Derivatives in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists

Executive Summary

The pyrazole-3-carboxamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. From the blockbuster anti-obesity agent Rimonabant (SR141716A) to next-generation kinase inhibitors, this moiety offers a unique balance of rigidity, hydrogen-bonding capability, and metabolic stability. This guide dissects the synthetic architectures, structure-activity relationships (SAR), and pharmacological versatility of pyrazole-3-carboxamides, providing a roadmap for their application in targeted therapeutics.

Chemical Space & Structural Significance[1]

The Anchor of Potency

The pyrazole-3-carboxamide core is not merely a linker; it is a pharmacophoric anchor. Its utility stems from three critical physicochemical properties:

-

Dipolar Character & H-Bonding: The pyrazole ring contains both a hydrogen bond donor (NH, if unsubstituted) and an acceptor (N2). In the 3-carboxamide configuration, the carbonyl oxygen and the amide nitrogen provide additional directional H-bonding vectors, crucial for interacting with the "hinge region" of kinases or the polar pockets of GPCRs.

-

Bioisosterism: The pyrazole ring serves as a bioisostere for phenyl rings, often improving water solubility (lowering cLogP) while maintaining aromatic pi-stacking interactions.

-

Rigid Geometry: The direct attachment of the carboxamide to the C3 position locks the vector of the amide substituents, reducing the entropic penalty upon binding to a protein active site.

Synthetic Architectures: A Modular Approach

The synthesis of pyrazole-3-carboxamides is dominated by the cyclocondensation strategy , allowing for the independent variation of substituents at positions N1, C4, and C5.

Core Synthetic Workflow

The most robust route involves the reaction of 1,3-dicarbonyl equivalents (like lithium enolates or

Figure 1: Modular synthetic workflow for pyrazole-3-carboxamide library generation. The pathway allows diversity inputs at the hydrazine step (N1 substituent) and the amidation step (C3 substituent).

Target Landscape & Pharmacology[2][3]

Case Study A: Cannabinoid Receptor 1 (CB1) Antagonists

The most famous application of this scaffold is Rimonabant , an inverse agonist of the CB1 receptor.

-

Mechanism: Stabilizes the inactive conformation of the G-protein coupled receptor (GPCR), preventing endocannabinoid binding.

-

Key Interaction: The C3-carboxamide moiety (specifically the hydrazide or piperidine motif) forms a hydrogen bond with Lys373 (transmembrane helix 7) of the CB1 receptor, a critical residue for antagonist activity.

Case Study B: Kinase Inhibitors (CDK/Aurora)

In oncology, this scaffold acts as an ATP-competitive inhibitor.

-

Mechanism: The pyrazole nitrogens and the C3-amide often mimic the adenine ring of ATP.

-

Key Interaction: The donor-acceptor motif binds to the kinase hinge region (e.g., Glu81/Leu83 in CDK2), while the C3 substituent extends into the solvent-exposed region or the ribose binding pocket.

Figure 2: Pharmacological cascade of CB1 antagonism by pyrazole-3-carboxamides. By stabilizing the inactive GPCR state, these ligands modulate downstream metabolic signaling.

Structure-Activity Relationship (SAR) Deep Dive

The versatility of the scaffold lies in the "Four Vectors of Diversity."

| Position | Vector Role | SAR Insight (Medicinal Chemistry) |

| N1 | Lipophilic Anchor | Requires a bulky, lipophilic group for CB1 affinity (e.g., 2,4-dichlorophenyl). For kinases, this group often targets the hydrophobic back pocket. Steric bulk here controls selectivity over isoforms. |

| C3 | Effector Domain | The carboxamide is non-negotiable for H-bonding. CB1: Bulky amines (piperidinyl, hydrazidyl) are preferred. Kinases: Small polar amines or heteroaromatics interact with the solvent front. |

| C4 | Spacer/Modulator | Small alkyl groups (Methyl, Ethyl) or Halogens (Cl, Br). A methyl group at C4 often restricts rotation of the C5-aryl ring, locking the bioactive conformation (atropisomerism). |

| C5 | Aryl Binding | CB1: para-substituted phenyl (Cl, Br, I) is critical for high affinity. Kinases: Heterocycles here can pick up additional H-bonds in the gatekeeper region. |

Critical Insight: In Rimonabant analogs, replacing the C3-piperidine with more polar groups (e.g., acyclic amides) reduces blood-brain barrier (BBB) penetration, shifting the drug profile from a central anti-obesity agent to a peripheral metabolic modulator, thereby reducing psychiatric side effects.

Experimental Protocol: Self-Validating Synthesis

Objective: Synthesis of N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (Rimonabant Analog).

Phase 1: Claisen Condensation (Formation of Diketo Ester)

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon. Add Lithium Hexamethyldisilazide (LiHMDS) (1.0 M in THF, 1.1 eq).

-

Reaction: Cool to -78°C. Dropwise add 4'-chloropropiophenone (1.0 eq) dissolved in anhydrous THF. Stir for 45 mins.

-

Causality: Low temperature prevents polymerization and ensures kinetic enolate formation.

-

-

Addition: Add diethyl oxalate (1.2 eq) dropwise. Allow to warm to RT over 3 hours.

-

Validation Checkpoint: The solution should turn from clear/pale yellow to a deep orange/red, indicating enolate conjugation. TLC (20% EtOAc/Hex) should show disappearance of ketone starting material.

Phase 2: Cyclocondensation (Knorr Reaction)

-

Solvent Switch: Quench Phase 1 with 1N HCl, extract with EtOAc, dry, and concentrate. Redissolve the crude diketo ester in Ethanol .

-

Cyclization: Add 2,4-dichlorophenylhydrazine hydrochloride (1.0 eq) and TEA (1.0 eq). Reflux for 4-6 hours.

-

Validation Checkpoint:

-

TLC: New spot appears (lower Rf than diketo ester).

-

NMR: Disappearance of the ethyl ester triplet/quartet signals if hydrolysis occurs in situ (rare), but typically you look for the pyrazole C4-Methyl singlet shift.

-

Regioselectivity: The major isomer is usually the 1,5-diaryl derivative due to steric steering, but this must be confirmed by NOE (Nuclear Overhauser Effect) NMR spectroscopy between the N1-aryl protons and C5-aryl protons.

-

Phase 3: Amidation (The "Self-Validating" Step)

-

Hydrolysis: Treat the ester with LiOH (THF/H2O) to get the carboxylic acid.

-

Activation: Dissolve the acid in DCM. Add Oxalyl Chloride (1.2 eq) and 1 drop of DMF (Catalyst).

-

Observation: Vigorous bubbling (CO2/CO evolution) confirms acid chloride formation.

-

-

Coupling: Once bubbling ceases, concentrate to remove excess oxalyl chloride. Redissolve in DCM. Add 1-aminopiperidine (1.1 eq) and DIPEA (2.0 eq).

-

Final Validation:

-

Visual: Reaction often precipitates the hydrochloride salt of the base.

-

Workup: Wash with 1N HCl (removes unreacted amine) -> Sat. NaHCO3 (removes unreacted acid).

-

Purity Check: The final product should show a distinct amide NH singlet in 1H NMR (broad, ~8-9 ppm) and the piperidine ring protons (multiplets, 1.5-3.0 ppm).

-

References

-

Design and Synthesis of Rimonabant Analogs: Lan, R., et al. (1999). Structure-Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists.[1][2] Journal of Medicinal Chemistry.

-

Kinase Inhibitor Mechanisms: Roskoski, R. (2019). Properties of FDA-approved small molecule protein kinase inhibitors.[3] Pharmacological Research.[4][2][5][6]

-

Synthetic Protocols for Pyrazoles: Fustero, S., et al. (2011). Recent advances in the synthesis of pyrazoles.[4][5][6][7] Chemical Reviews.

-

Biological Activity Review: Kumar, V., et al. (2013). Pyrazoles as potential anti-inflammatory and anti-cancer agents.[5][6][7][8][9] Mini-Reviews in Medicinal Chemistry.

-

CB1 Antagonist Development: Lange, J. H., & Kruse, C. G. (2005). Key structural requirements for the antagonist binding site of the cannabinoid CB1 receptor.[2] Drug Discovery Today.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijfmr.com [ijfmr.com]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

Executive Summary: The "Privileged" Purine Bioisostere

The 4-Amino-1H-Pyrazole-3-Carboxamide Scaffold: A Chemocentric Guide to Kinase Inhibition and Drug Design

The 4-amino-1H-pyrazole-3-carboxamide scaffold represents a cornerstone in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Structurally, this moiety acts as a purine bioisostere , mimicking the hydrogen-bonding capabilities of the adenine ring system found in ATP.

Its utility is twofold:

-

As a Direct Pharmacophore: The scaffold itself binds to the hinge region of kinases (e.g., JAK, CDK, FLT3), establishing critical hydrogen bond networks.

-

As a Synthetic Precursor: It serves as the "chemical spine" for constructing fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines , which are potent inhibitors of cyclin-dependent kinases (CDKs).

Structural Biology & Pharmacophore Analysis

To design effective drugs using this scaffold, one must understand its binding topology within the ATP-binding pocket of a kinase.

The Hinge Binding Motif

The 4-amino-pyrazole-3-carboxamide unit presents a "Donor-Acceptor-Donor" (D-A-D) or "Acceptor-Donor" (A-D) motif depending on its tautomeric state and substitution.

-

The Carboxamide (C=O and -NH₂): The carbonyl oxygen acts as a hydrogen bond acceptor (HBA) interacting with the backbone NH of the kinase hinge residues. The amide nitrogen acts as a hydrogen bond donor (HBD) to the backbone carbonyl.

-

The 4-Amino Group: Often serves as a vector towards the "solvent front" or the "sugar pocket," allowing for solubilizing groups (e.g., piperazines) to be attached.

-

The Pyrazole NH (N1): frequently interacts with conserved water networks or specific residues like the "Gatekeeper" depending on the orientation.

Visualization: Kinase Hinge Interaction Logic

Figure 1: Pharmacophore mapping of the scaffold within a typical kinase ATP-binding site.

Synthetic Methodologies

The synthesis of this scaffold requires precise control to avoid regio-isomeric byproducts. The most robust route involves the Nitration-Reduction strategy, which ensures the correct placement of the amino group relative to the carboxamide.

Primary Route: The Nitration-Reduction Sequence

This protocol is favored for its scalability and the ability to diversify the amide early in the synthesis.

Reaction Scheme Logic:

-

Starting Material: 1H-pyrazole-3-carboxylic acid (commercially available).

-

Nitration: Electrophilic aromatic substitution installs the nitro group at the 4-position (the most electron-rich site).

-

Amide Coupling: Functionalization of the carboxylic acid.

-

Reduction: Conversion of the nitro group to the amine.

Experimental Protocol: Synthesis of 4-Amino-N-aryl-1H-pyrazole-3-carboxamide

Step 1: Nitration

-

Reagents: 1H-pyrazole-3-carboxylic acid (10.0 g), Fuming

, Concentrated -

Procedure: Dissolve the carboxylic acid in conc.

at 0°C. Add fuming nitric acid dropwise, maintaining the internal temperature below 10°C (Exothermic!). Stir at 60°C for 3 hours. Pour onto crushed ice. Filter the white precipitate (4-nitro-1H-pyrazole-3-carboxylic acid). -

Validation:

H NMR (DMSO-

Step 2: Amide Coupling

-

Reagents: 4-nitro-pyrazole-3-carboxylic acid (1.0 eq), Aryl Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

-

Procedure: Mix the acid and DIPEA in DMF. Add HATU and stir for 15 min to activate the ester. Add the amine.[1][2][3][4] Stir at RT for 12 hours. Quench with water/brine. Extract with EtOAc.[3]

-

Critical Control Point: Ensure anhydrous conditions to prevent hydrolysis of the activated ester.

Step 3: Nitro Reduction (The Scaffold Formation)

-

Reagents: Nitro-amide intermediate, 10% Pd/C (10 wt%),

gas (balloon) or Ammonium Formate, Methanol. -

Procedure:

-

Suspend the nitro compound in MeOH.

-

Add Pd/C catalyst carefully (pyrophoric risk).

-

Purge with Argon, then introduce Hydrogen.

-

Stir vigorously at RT for 4-6 hours.

-

Filter through Celite to remove Pd. Concentrate filtrate.

-

-

Yield: Typically 85-95%.[4]

-

Validation: MS (ESI+) will show M-30 (loss of NO) + 2 (gain of 2H) -> Net M-14 change? No, Nitro (

, mass 46) to Amine (

Synthetic Workflow Diagram

Figure 2: Step-wise synthetic route from commercial starting materials to the active scaffold.[3]

Physicochemical & ADME Properties

The 4-amino-pyrazole-3-carboxamide scaffold possesses distinct physicochemical characteristics that influence its drug-likeness.

| Property | Value/Description | Implication for Drug Design |

| H-Bond Donors (HBD) | 3 (Amide | High polarity; excellent for hinge binding but may limit membrane permeability if not balanced with lipophilic groups. |

| H-Bond Acceptors (HBA) | 3 (Amide | Facilitates water solubility and specific receptor interactions. |

| Topological PSA | ~90-110 Ų (Scaffold only) | Close to the oral absorption limit (140 Ų). Substituents must be carefully chosen to avoid "molecular obesity." |

| Solubility | Moderate to High | The amino and amide groups provide significant aqueous solubility compared to all-carbon scaffolds. |

| Metabolic Stability | Variable | The primary amine at C4 is susceptible to N-acetylation or oxidation. Often cyclized or substituted to improve half-life ( |

Medicinal Chemistry Case Study: FN-1501

Compound: FN-1501 (4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide).[5][6]

Mechanism: FN-1501 utilizes the 4-amino-pyrazole-3-carboxamide core to inhibit FLT3 (Fms-like tyrosine kinase 3) and CDK (Cyclin-dependent kinase).

-

Binding: The pyrazole-3-carboxamide moiety forms the primary anchor in the ATP pocket.

-

Optimization: The 4-amino group is substituted with a pyrrolo-pyrimidine system, effectively extending the scaffold to occupy the hydrophobic back-pocket, drastically increasing potency (

in nanomolar range).[1] -

Outcome: This demonstrates the scaffold's ability to act as a linker and a hinge binder simultaneously.

References

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives. International Journal of Molecular Sciences, 2019. Link

-

Discovery of FN-1501, an FLT3- and CDK-Kinase Inhibitor. Journal of Medicinal Chemistry, 2018.[5] Link

-

Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives. Arabian Journal of Chemistry, 2022. Link

-

Microwave-assisted preparation of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles. RSC Advances, 2014. Link

Sources

- 1. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

1-(1-Cyanoethyl) Substituted Pyrazole Building Blocks: Strategic Utilities in Small-Molecule Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole ring is a privileged scaffold, forming the core of numerous blockbuster drugs, particularly kinase inhibitors and nonsteroidal anti-inflammatory drugs (NSAIDs)[]. However, as targets become more complex, the functionalization of the pyrazole nitrogen (N1) has shifted from simple alkyl groups to highly functionalized, sp³-rich motifs. The 1-(1-cyanoethyl) substitution—characterized by the -CH(CH₃)(CN) moiety—has emerged as a highly strategic building block. This guide explores the mechanistic causality, physicochemical advantages, and self-validating synthetic protocols for utilizing 1-(1-cyanoethyl) pyrazoles in drug discovery.

Mechanistic Rationale: Why the 1-(1-Cyanoethyl) Motif?

The selection of a 1-(1-cyanoethyl) group over a standard ethyl or isopropyl substituent is driven by three distinct physicochemical and structural causalities:

-

Metabolic Shielding (Causality of Stability): Unsubstituted N-alkyl groups are highly susceptible to cytochrome P450 (CYP450)-mediated α-hydroxylation, leading to rapid in vivo dealkylation. The strong electron-withdrawing nature of the cyano group (-CN) inductively deactivates the adjacent C-H bond. Furthermore, the steric bulk of the methyl group restricts enzymatic access, significantly prolonging the pharmacokinetic half-life of the molecule.

-

Stereochemical Vectoring (Causality of Affinity): Unlike a linear 2-cyanoethyl group, the 1-cyanoethyl moiety possesses a chiral center at the α-carbon. This allows medicinal chemists to synthesize specific enantiomers (R or S) that project the cyano group into distinct sub-pockets of a target protein. This stereospecific target engagement often yields a 10- to 100-fold difference in binding affinity between enantiomers.

-

Dipole and Hydrogen Bonding (Causality of Solubility): The cyano group acts as a potent hydrogen-bond acceptor. By extending into the solvent-exposed front of a kinase ATP-binding site, it improves the overall topological polar surface area (TPSA) and aqueous solubility of the lipophilic pyrazole core without violating Lipinski’s Rule of Five.

Key Building Blocks & Quantitative Data

To facilitate orthogonal synthesis, several pre-functionalized 1-(1-cyanoethyl) pyrazole building blocks are commercially available. The table below summarizes the critical quantitative data for three foundational intermediates used in kinase inhibitor synthesis.

| Compound Name | CAS Number | Molecular Weight | TPSA (Ų) | Key Synthetic Utility |

| 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide | 1692071-72-9 | 179.18 | 110.72 | Direct hinge-binding motif precursor for ATP-competitive inhibitors[2]. |

| 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acid | 1691731-50-6 | 180.16 | 104.93 | Versatile intermediate for custom amide coupling and macrocyclization[3]. |

| Methyl 4-amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylate | 1692247-49-6 | 194.19 | 93.93 | Orthogonal protection strategy; allows selective N4-derivatization prior to C3-saponification. |

Synthetic Methodologies: A Self-Validating Protocol

To ensure reproducibility, the following is a self-validating, step-by-step methodology for the synthesis of 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide from a commercially available nitro-pyrazole precursor.

Synthetic workflow for N-alkylation and chiral resolution.

Phase 1: Regioselective N-Alkylation

-

Objective: Attach the 1-cyanoethyl group to N1.

-

Procedure: Dissolve Ethyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF. Add finely powdered K₂CO₃ (2.0 eq) and 2-bromopropanenitrile (1.2 eq). Stir at 60 °C for 4 hours.

-

Causality of Choice: K₂CO₃ in DMF provides the optimal basicity and dielectric constant to drive the Sₙ2 reaction. The bulky 3-carboxylate and 4-nitro groups sterically block N2, directing the alkylation almost exclusively to the N1 position.

-

Self-Validation Check: Perform TLC (Hexanes:EtOAc 3:1). The product spot will be highly UV-active. LCMS must show the [M+H]+ mass corresponding to the alkylated nitro-ester.

Phase 2: Ester Aminolysis

-

Objective: Convert the ethyl ester to a primary carboxamide.

-

Procedure: Suspend the crude intermediate in 7N NH₃ in Methanol. Stir in a sealed tube at 80 °C for 12 hours. Concentrate under vacuum.

-

Causality of Choice: Aminolysis is performed before nitro reduction. If the nitro group were reduced to an amine first, the resulting 4-amino group could intramolecularly attack the ester, leading to undesired self-condensation or polymerization.

-

Self-Validation Check: LCMS confirms the loss of the ethyl group (-28 Da) and the formation of the carboxamide.

Phase 3: Chemoselective Nitro Reduction

-

Objective: Reduce the 4-nitro group to a 4-amino group without reducing the cyano moiety.

-

Procedure: Dissolve the intermediate in EtOH. Add 10% Pd/C (0.1 eq by weight). Purge the flask with H₂ gas and stir under a balloon (1 atm) at room temperature for 3 hours. Filter through Celite.

-

Causality of Choice: The cyano group is generally stable to standard Pd/C hydrogenation at 1 atm and room temperature. Harsher conditions (e.g., Raney Nickel, high pressure) would erroneously reduce the nitrile to a primary amine.

-

Self-Validation Check: The reaction mixture will transition from vibrant yellow (characteristic of nitro-pyrazoles) to colorless. LCMS confirms the final mass of 179.18 Da[2].

Applications in Target-Specific Drug Discovery

The 1-(1-cyanoethyl)pyrazole motif is heavily utilized in the design of Janus Kinase (JAK) inhibitors[4]. In these architectures, the pyrazole-3-carboxamide core acts as the hinge-binding motif, forming critical bidentate hydrogen bonds with the kinase backbone.

JAK/STAT signaling pathway and pyrazole inhibitor intervention.

When the 4-amino group is further functionalized with an aryl or heteroaryl ring (via Buchwald-Hartwig cross-coupling), the molecule gains access to the hydrophobic pocket. The 1-(1-cyanoethyl) group is strategically positioned to project toward the solvent-exposed ribose pocket, where the cyano nitrogen can interact with localized water networks, enhancing both target residence time and isoform selectivity (e.g., JAK1 vs. JAK2)[4].

Downstream Functionalization Strategies

Beyond acting as a static pharmacophore, the cyano group serves as a versatile synthetic handle for late-stage functionalization:

-

Tetrazole Synthesis: The cyano group can be converted into a 1H-tetrazole via a [2+3] cycloaddition with sodium azide (NaN₃) and a zinc catalyst. This creates a pyrazole-tetrazole hybrid, which acts as a metabolically stable bioisostere for a carboxylic acid, drastically altering the molecule's pharmacokinetic profile[5].

-

Controlled Reduction: If a basic amine is required in the solvent front, the nitrile can be selectively reduced to a primary amine (-CH(CH₃)CH₂NH₂) using Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃·THF), providing a handle for subsequent reductive aminations or amide couplings.

References

- US Patent 9,328,099 B2. Cyanomethylpyrazole carboxamides as janus kinase inhibitors.

-

MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]

Sources

- 2. chemscene.com [chemscene.com]

- 3. chemscene.com [chemscene.com]

- 4. US9328099B2 - Cyanomethylpyrazole carboxamides as janus kinase inhibitors - Google Patents [patents.google.com]

- 5. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]

Comprehensive Technical Guide on 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide

Executive Summary

In modern medicinal chemistry, the pyrazole-3-carboxamide scaffold is recognized as a privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors and receptor antagonists[1]. 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide (CAS: 1692071-72-9) is a highly functionalized, drug-like building block[2]. The molecule features a bidentate hinge-binding motif (the pyrazole-3-carboxamide core), a versatile synthetic handle (the 4-amino group), and a sterically demanding, metabolically stable appendage (the 1-cyanoethyl group). This whitepaper provides an in-depth analysis of its chemical identity, synonyms, physicochemical properties, and self-validating synthetic protocols for drug development professionals.

Chemical Identity, Synonyms, and Structural Profiling

To ensure accurate procurement and literature mining, researchers must navigate various nomenclatures for this compound. The IUPAC nomenclature prioritizes the nitrile group, whereas medicinal chemistry literature often centers the pyrazole core.

Table 1: Synonyms and Chemical Identifiers

| Identifier Type | Value / Synonym |

| Primary Name | 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide |

| IUPAC Name | 2-(4-amino-3-carbamoyl-1H-pyrazol-1-yl)propanenitrile |

| Common Synonyms | 1-(1-cyanoethyl)-4-amino-1H-pyrazole-3-carboxamide; 2-(4-amino-3-carbamoylpyrazol-1-yl)propionitrile |

| CAS Registry Number | 1692071-72-9[2] |

| Molecular Formula | C₇H₉N₅O[2] |

| Molecular Weight | 179.18 g/mol [2] |

| SMILES | N#CC(N1N=C(C(=O)N)C(N)=C1)C[2] |

Table 2: Physicochemical Properties & Drug Design Significance

Quantitative data derived from computational profiling highlights the compound's suitability as a lead-like intermediate[2].

| Property | Value | Significance in Drug Design |

| Topological Polar Surface Area (TPSA) | 110.72 Ų | Indicates low-to-moderate blood-brain barrier (BBB) penetration; ideal for peripherally targeted oncology or immunology drugs. |

| LogP | -0.35 | Highly hydrophilic nature. Suggests excellent aqueous solubility but necessitates lipophilic functionalization at the 4-amino position to achieve optimal cellular permeability. |

| Hydrogen Bond Donors | 2 | Provided by the 4-amino and 3-carboxamide groups; essential for forming conserved hydrogen bonds with the hinge region of kinases (e.g., FLT3, CDK2)[1]. |

| Hydrogen Bond Acceptors | 5 | Facilitates extensive interaction with target protein backbones and solvent networks. |

| Rotatable Bonds | 2 | Low conformational flexibility minimizes the entropic penalty upon target binding, enhancing overall affinity. |

Structural Significance in Medicinal Chemistry

The architecture of 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide is deliberately designed for late-stage diversification:

-

The Hinge-Binding Core: The pyrazole-3-carboxamide skeleton is a proven motif for targeting the ATP-binding site of kinases. The carboxamide NH acts as a hydrogen bond donor, while the adjacent pyrazole nitrogen acts as an acceptor, mimicking the interactions of the adenine ring of ATP[1].

-

The 1-Cyanoethyl Appendage: Substituting the N1 position with a 1-cyanoethyl group (-CH(CH₃)CN) introduces steric bulk that restricts the rotation of the pyrazole ring within tight binding pockets. Furthermore, the electron-withdrawing nature of the nitrile group modulates the pKa of the pyrazole, improving metabolic stability against N-dealkylation by cytochrome P450 enzymes.

-

The 4-Amino Vector: The primary amine at the 4-position is the critical vector for exploring the solvent-exposed region or the DFG-out pocket of kinases. It serves as a nucleophile for amide coupling, urea formation, or cyclization into bicyclic systems[3].

Synthetic divergence of 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide.

Experimental Workflows & Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific in-process controls (IPCs) and detail the causality behind every chemical choice.

Protocol A: Chemoselective Amide Coupling at the 4-Amino Position

Objective: Synthesize a 4-acylamino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide derivative for kinase inhibitor library generation.

-

Reagent Preparation: Dissolve 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Causality: DMF is selected for its high dielectric constant, which effectively solvates the highly polar pyrazole-3-carboxamide core (LogP -0.35)[2] while remaining inert to acylation.

-

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

-

Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl generated during the reaction without competing with the 4-amino group for the electrophile.

-

-

Electrophile Addition: Cool the mixture to 0 °C under an inert argon atmosphere. Slowly add the desired acid chloride (1.1 eq) dropwise.

-

Causality: The 0 °C temperature suppresses the thermodynamic acylation of the primary carboxamide at the 3-position, ensuring strict kinetic chemoselectivity for the more nucleophilic 4-amino group.

-

-

Self-Validation (IPC): Allow the reaction to warm to room temperature. After 2 hours, sample 5 µL of the mixture, dilute in acetonitrile, and analyze via LC-MS.

-

Validation Metric: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows the starting material mass (

180.1 [M+H]⁺) is <5% relative to the product mass. If incomplete, add 0.1 eq of acid chloride and stir for an additional hour.

-

-

Quenching and Isolation: Quench the reaction with saturated aqueous NaHCO₃ and extract three times with ethyl acetate. Wash the combined organic layers with 5% aqueous LiCl.

-

Causality: NaHCO₃ neutralizes residual acid chloride. The 5% LiCl wash is a highly effective technique for removing residual DMF from the ethyl acetate phase, preventing solvent contamination during crystallization.

-

Protocol B: Cyclization to a Pyrazolo[4,3-d]pyrimidin-7-one Scaffold

Objective: Construct a bicyclic pyrazolo-pyrimidine core, a well-known bioisostere of purine used in ATP-competitive inhibitors.

-

Condensation: Suspend the starting material (1.0 eq) in neat formamide (10 volumes).

-

Causality: Formamide acts as both the solvent and the single-carbon donor required to bridge the 4-amino and 3-carboxamide groups, forming the pyrimidine ring.

-

-

Thermal Cyclization: Heat the suspension to 120 °C under reflux for 12 hours.

-

Causality: High thermal energy is required to drive the initial transamidation and the subsequent intramolecular dehydration step that closes the aromatic pyrimidine ring.

-

-

Self-Validation (IPC): Monitor the reaction via HPLC at 254 nm.

-

Validation Metric: The disappearance of the starting material peak and the emergence of a new, highly UV-active peak (due to the extended conjugated

-system of the bicyclic core) confirms cyclization.

-

-

Precipitation and Recovery: Cool the mixture to 0 °C and add ice-cold water dropwise until a precipitate forms. Filter the solid and wash with cold ethanol.

-

Causality: The bicyclic product is highly insoluble in cold water/ethanol mixtures, allowing for isolation via simple precipitation, bypassing the need for complex silica gel chromatography.

-

References

-

Zhi, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences. Retrieved from[Link][1]

-

Zhi, Y., et al. (2020). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin. Retrieved from[Link][3]

Sources

Engineering the Pyrazole Scaffold: Advanced Synthesis and Functionalization for Next-Gen Therapeutics

Executive Summary

The pyrazole ring is not merely a structural connector; it is a privileged pharmacophore capable of precise hydrogen-bonding interactions and metabolic modulation.[1][2][3] While classical methods like the Knorr synthesis remain foundational, they often fail the requirements of modern drug discovery: strict regiocontrol, late-stage functionalization, and the incorporation of bioisosteres (e.g., fluorinated motifs).

This technical guide addresses the "Regioselectivity Conundrum" and provides actionable, high-fidelity protocols for synthesizing novel pyrazole intermediates. We move beyond basic condensation to explore multicomponent reactions and C-H activation strategies that are currently shaping the pipelines of kinase inhibitors (e.g., Ibrutinib, Asciminib) and allosteric modulators.

Part 1: The Pyrazole Privilege in Modern Pharmacopeia

The pyrazole moiety (1,2-diazole) offers a unique balance of aromaticity and polarity. Its success in FDA-approved drugs stems from two core properties:

-

Tautomeric Versatility: The ability to act as both a hydrogen bond donor (NH) and acceptor (N:) allows it to mimic peptide bonds or hinge-binding motifs in kinases.

-

Metabolic Robustness: Unlike furan or thiophene, the pyrazole ring is highly resistant to oxidative metabolism, often serving as a metabolic "blocker" when substituted with electron-withdrawing groups (EWGs).

Table 1: Structural Logic of Recent Pyrazole-Based Therapeutics

| Drug | Target | Pyrazole Role | Key Substituents |

| Ibrutinib | BTK Kinase | Hinge Binder | Fused pyrazolo[3,4-d]pyrimidine |

| Asciminib | BCR-ABL1 | Allosteric Binder | 3-substituted pyrazole-5-carboxamide |

| Pralsetinib | RET Kinase | Scaffold Core | N-substituted with fluorinated alkyls |

| Vericiguat | sGC Stimulator | Shape/Electronic | Fused pyrazole (Indazole core) |

| Lenacapavir | HIV Capsid | Hydrophobic Contact | Polysubstituted with sulfonamide |

Part 2: The Regioselectivity Conundrum

The most significant bottleneck in pyrazole synthesis is controlling N-alkylation.

-

Classical Knorr Synthesis: Condensation of hydrazines with 1,3-dicarbonyls typically yields a mixture of regioisomers (1,3- vs. 1,5-substituted) due to the similar nucleophilicity of the hydrazine nitrogens.

-

The Consequence: Separation of these isomers requires tedious chromatography, lowering yields and complicating SAR (Structure-Activity Relationship) studies.

The Solution: We must shift from post-synthesis separation to pre-programmed regioselectivity.

Part 3: Advanced Synthetic Architectures

Strategy A: The Fluorinated 3-Component Assembly

Fluorine incorporation lowers pKa and increases lipophilicity (

-

Mechanism: In situ generation of a fluorinated diazo species (

) followed by [3+2] cycloaddition.[4] -

Advantage: Completely avoids the use of unstable, pre-formed diazo compounds. High regioselectivity for 3-fluoroalkyl pyrazoles.

Strategy B: Regioselective Stepwise Cycloaddition

Instead of concerted reactions, using nitroolefins and hydrazones allows for a stepwise addition-elimination pathway.

-

Mechanism: The hydrazone attacks the nitroolefin (Michael addition), followed by cyclization and elimination of

.[5] -

Advantage: The electronic bias of the nitro group directs the nucleophilic attack, locking the regiochemistry of the final 1,3,4,5-tetrasubstituted pyrazole.

Part 4: Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis of 3-(Trifluoromethyl)pyrazoles

Target: Rapid access to fluorinated cores for kinase inhibitor scaffolds.

Reagents:

-

2,2,2-Trifluoroethylamine hydrochloride (

) -

Sodium Nitrite (

)[4] -

Dimethyl acetylenedicarboxylate (DMAD) or equivalent electron-deficient alkyne

-

Solvent: Water/DCM biphasic system or Acetone

Step-by-Step Methodology:

-

Diazo Generation: In a round-bottom flask, dissolve

(1.0 equiv) in water ( -

Nitrosation: Add

(1.2 equiv) portion-wise. The solution will generate -

Cycloaddition: Immediately add the alkyne (1.0 equiv) and DCM (equal volume to water).

-

Reaction: Stir vigorously at room temperature for 4–6 hours. The organic layer will turn yellow/orange.

-

Workup: Separate the organic layer.[6] Extract aqueous layer with DCM (2x). Dry over

and concentrate. -

Purification: Often not required.[4] If necessary, flash chromatography (Hexane/EtOAc).

Self-Validating Checkpoint:

-

¹⁹F NMR: Look for a singlet around -62 ppm (characteristic of the

group on the pyrazole ring). -

Regio-check: If using an unsymmetrical alkyne, NOESY NMR is required. A cross-peak between the

and the substituent at C5 confirms the 3,5-substitution pattern.

Protocol 2: Late-Stage C-H Arylation of N-Methylpyrazoles

Target: Functionalizing the C5 position of an existing drug lead.

Reagents:

-

1-Methyl-1H-pyrazole derivative

-

Aryl Iodide (

) -

Catalyst:

(5 mol%) -

Ligand:

or specialized phosphine (10 mol%) -

Base:

or -

Solvent: DMF or DMA, 100°C

Methodology:

-

Setup: Combine pyrazole substrate, Aryl Iodide, Pd catalyst, and base in a sealed tube under Argon.

-

Activation: Heat to 100–120°C for 12 hours. The Ag-salt acts to sequester iodide and promote the C-H activation at the most acidic position (C5).

-

Filtration: Cool, dilute with EtOAc, and filter through Celite to remove Ag/Pd residues.

-

Isolation: Wash with brine, dry, and purify via column chromatography.

Part 5: Strategic Visualization

Diagram 1: Regioselectivity Decision Tree

Caption: A logic flow for selecting the correct synthetic route based on the desired substitution pattern.

Diagram 2: Mechanism of Fluorinated Pyrazole Assembly

Caption: The 3-component cascade converting fluoroalkylamines into bioactive pyrazoles.

References

-

Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). European Journal of Medicinal Chemistry. Link

-

Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Link

-

Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines, NaNO2 and electron-deficient alkynes. Organic & Biomolecular Chemistry. Link

-

Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. Link

-

Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Chem. Rev.Link

Sources

- 1. rroij.com [rroij.com]

- 2. Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines, NaNO2 and electron-deficient alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. applications.emro.who.int [applications.emro.who.int]

4-amino-1-substituted-1H-pyrazole-3-carboxamide literature review

The following technical guide details the chemistry, synthesis, and application of the 4-amino-1-substituted-1H-pyrazole-3-carboxamide scaffold.

Core Scaffold for Kinase Inhibition & DNA-Targeting Therapeutics

Executive Summary & Structural Utility

The 4-amino-1-substituted-1H-pyrazole-3-carboxamide scaffold represents a privileged pharmacophore in modern medicinal chemistry. Unlike its 5-carboxamide regioisomer (famous as the Sildenafil precursor), the 3-carboxamide variant is increasingly dominant in oncology, specifically as a dual inhibitor of FLT3 (Fms-like tyrosine kinase 3) and CDK (Cyclin-dependent kinases).

Structural Analysis

The scaffold features three critical vectors for diversification:

-

N1-Position (Tail): Controls solubility and pharmacokinetic profile. Bulky aryl or piperazinyl groups here often target the solvent-exposed regions of the ATP-binding pocket.

-

C3-Carboxamide (H-Bond Motif): Acts as a critical hydrogen bond donor/acceptor pair, often interacting with the "hinge region" of kinase domains (e.g., Glu/Leu residues).

-

C4-Amino Group (Head): A nucleophilic handle for elaboration into ureas, amides, or sulfonamides, allowing access to the hydrophobic back pocket of enzymes.

Synthetic Methodologies

The synthesis of this scaffold requires strict regiocontrol to avoid the formation of the thermodynamically stable 5-carboxamide isomer. The most robust industrial route involves a "Nitration-Amidation-Reduction" sequence.

Workflow Visualization

The following diagram outlines the logical flow for synthesizing the core scaffold and its subsequent diversification.

Caption: Step-wise synthetic pathway ensuring regiochemical fidelity at the C3 position.

Detailed Experimental Protocol

Target: Synthesis of 4-amino-1-methyl-N-phenyl-1H-pyrazole-3-carboxamide (Representative Protocol).

Phase 1: Amide Coupling

Causality: We perform amidation before reduction to prevent self-coupling of the free amine and carboxylic acid.

-

Reagents: Dissolve 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add EDCI (1.1 eq) and HOBt (1.1 eq). Stir for 30 min at 0°C to activate the acid.

-

Addition: Add the requisite amine (e.g., aniline, 1.0 eq) and DIPEA (2.0 eq).

-

Condition: Warm to Room Temperature (RT) and stir for 12–24 hours.

-

Validation: Monitor by TLC (MeOH:DCM 1:20). The acidic starting material spot (low Rf) should disappear, replaced by a higher Rf amide spot.

-

Workup: Pour into ice water. Filter the precipitate. Do not extract unless no solid forms.

Phase 2: Nitro Reduction (The Iron/Hydrazine Method)

Expert Insight: While catalytic hydrogenation (H₂/Pd-C) is standard, it can dehalogenate sensitive substrates. The Fe(III)/Hydrazine method is chemoselective and avoids high-pressure equipment.

-

Setup: Suspend the nitro-amide intermediate (1.0 mmol) in Ethanol (20 mL). Add FeCl₃·6H₂O (0.1 eq) and activated charcoal (10% w/w).

-

Reaction: Heat to reflux (80°C). Dropwise add Hydrazine Hydrate (80%, 5.0 eq).

-

Observation: The reaction will bubble vigorously (N₂ gas evolution). The yellow nitro compound will fade to a colorless or pale fluorescent amino derivative.

-

Completion: Reflux for 2–4 hours. Check TLC (Amino compounds often stain purple/brown with Ninhydrin).

-

Isolation: Filter hot through Celite to remove Fe/Charcoal. Evaporate solvent.

-

Self-Validation:

-

IR: Disappearance of symmetric NO₂ stretch (~1350 cm⁻¹). Appearance of NH₂ doublet (~3300-3400 cm⁻¹).

-

¹H NMR: A broad exchangeable singlet (2H) appears around 4.0–6.0 ppm (solvent dependent).

-

Medicinal Chemistry Applications

The primary utility of this scaffold lies in Kinase Inhibition . The 4-amino group is frequently derivatized into a urea moiety, creating a "Type II" kinase inhibitor profile that binds to the DFG-out conformation of kinases like FLT3.

Case Study: FLT3 Inhibition in AML

In Acute Myeloid Leukemia (AML), FLT3 mutations drive uncontrolled proliferation. Derivatives of this scaffold (e.g., Compound 8t from Zhi et al.) have shown IC₅₀ values in the sub-nanomolar range (0.089 nM).

Signaling Pathway & Mechanism of Action

The diagram below illustrates where the scaffold intervenes in the leukemic signaling cascade.

Caption: Mechanism of Action: Blockade of FLT3 signaling halts downstream STAT5/RAS/PI3K proliferation cascades.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the impact of C4-substitution on biological activity (Data adapted from Int. J. Mol. Sci. 2019).

| C4-Substituent (R) | Target | IC₅₀ (nM) | Activity Profile |

| -NH₂ (Free Amine) | FLT3 | > 1000 | Weak binder; lacks hydrophobic reach. |

| -NH-CO-Ph (Amide) | FLT3 | 50 - 200 | Moderate; good H-bond acceptor. |

| -NH-CO-NH-R (Urea) | FLT3 | < 1.0 | Potent ; Urea linker engages Glu/Asp residues. |

| -NH-SO₂-R (Sulfonamide) | CDK2 | 10 - 50 | Shift in selectivity toward CDKs. |

Critical Quality Attributes (CQA)

When characterizing this scaffold, researchers must be vigilant regarding Regioisomerism .

-

The Trap: 1H-pyrazoles can tautomerize.[1] If the N1-alkylation is performed after the ring is formed but before the carboxamide is fixed, you may get a mixture of 1,3- and 1,5-isomers.

-

Differentiation:

-

NOESY NMR: Irradiating the N-Methyl group (if present) will show an NOE to the C5-H proton in the 1,3-isomer (our target). In the 1,5-isomer, the N-Methyl is spatially close to the C5-substituent (often the carboxamide or ester), showing a different interaction.

-

Shift Rule: In ¹H NMR (CDCl₃), the C5-H of the 1,3-isomer typically resonates downfield (δ 7.3–7.8 ppm) compared to the C3-H of the 1,5-isomer.

-

References

-

Zhi, Y., et al. (2019). "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)." International Journal of Molecular Sciences.

-

Zhang, Y., et al. (2014). "Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction." Chemical and Pharmaceutical Bulletin.

-

Elnagdi, M. H., et al. "Amino-Pyrazoles in Medicinal Chemistry: A Review." International Journal of Molecular Sciences.

-

PubChem Compound Summary. "4-amino-1-methyl-1H-pyrazole-3-carboxamide."

Sources

Analytical and Structural Profiling of C7H9N5O Derivatives: A Technical Whitepaper on Purine Analogs in Drug Discovery

Executive Summary

The chemical space defined by the molecular formula C7H9N5O encompasses a critical class of heterocyclic compounds, primarily consisting of alkylated purine derivatives and substituted guanines. With a standardized molecular weight of 179.18 g/mol , these molecules serve as foundational scaffolds in modern drug discovery, particularly in the development of antiviral and antineoplastic nucleoside analogs. This whitepaper provides an in-depth technical analysis of the physicochemical properties, pharmacological mechanisms, and analytical workflows required to structurally validate C7H9N5O derivatives.

Physicochemical Landscape of C7H9N5O

The molecular formula C7H9N5O yields a monoisotopic mass of exactly 179.0807 Da [[1]](). This specific mass and elemental composition are predominantly occupied by ethylated or dimethylated guanines. The position of these alkyl substitutions (e.g., N7 vs. N9) dramatically alters the molecule's topological polar surface area (TPSA), lipophilicity (LogP), and capacity for hydrogen bonding, which in turn dictates its biological target affinity.

Table 1: Quantitative Physicochemical Profiling of Key C7H9N5O Derivatives

| Derivative Name | IUPAC Name | Monoisotopic Mass (Da) | LogP | TPSA (Ų) |

| 9-Ethylguanine | 2-amino-9-ethyl-1H-purin-6-one | 179.0807 | -0.6 | 85.3 |

| 7-Ethylguanine | 2-amino-7-ethyl-1H-purin-6-one | 179.0807 | -0.8 | 85.3 |

| 1,9-Dimethylguanine | 2-amino-1,9-dimethyl-1H-purin-6-one | 179.0807 | N/A | N/A |

Data aggregated from PubChem and NIST standard reference databases [[2]](), 1, 3.

Pharmacological Significance: Mechanism of Action

Purine nucleoside analogs are a cornerstone of modern antiviral and antineoplastic pharmacopeia 4. Alkylated guanines (such as 9-ethylguanine) act as structural mimics of endogenous nucleosides. The causality of their therapeutic efficacy lies in their ability to hijack cellular metabolic pathways and disrupt nucleic acid synthesis.

Fig 1. Intracellular activation and mechanism of action of purine nucleoside analogs.

Once internalized by the cell, these derivatives must undergo a rate-limiting phosphorylation cascade mediated by cellular kinases (such as deoxycytidine kinase) to form active triphosphate metabolites [[5]](). The structural similarity to endogenous dGTP allows these active metabolites to competitively bind to viral or cellular DNA/RNA polymerases. Because many of these analogs lack a functional 3'-hydroxyl group or introduce steric clashes via their alkyl substitutions, their incorporation into the nascent oligonucleotide strand prevents further elongation. This stalling of the replication fork triggers a severe DNA damage response that ultimately culminates in apoptosis [[5]]().

Analytical Workflows for Structural Validation

Accurate structural validation of C7H9N5O derivatives requires high-resolution techniques to distinguish them from isobaric endogenous metabolites. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the gold standard for this application, providing exact mass measurements and structural elucidation 6.

Fig 2. Step-by-step LC-HRMS analytical workflow for validating C7H9N5O derivatives.

Step-by-Step Protocol: LC-HRMS Characterization (Self-Validating System)

1. Sample Preparation: Dilute the C7H9N5O analyte in a 10 mM ammonium formate buffer (pH 7.0) and filter through a 0.22 µm PTFE syringe filter. Causality: Purine derivatives are highly susceptible to ion suppression in complex matrices. A buffered aqueous environment neutralizes matrix effects and stabilizes the analyte for consistent ionization, preventing peak splitting 6.

2. Chromatographic Separation: Inject 2 µL of the prepared sample onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Causality: With a Topological Polar Surface Area (TPSA) of ~85.3 Ų, C7H9N5O derivatives are highly polar 1. Standard reversed-phase C18 columns fail to retain them adequately, leading to co-elution with the solvent front. HILIC provides the necessary orthogonal retention mechanism for polar analytes.

3. Electrospray Ionization (ESI+): Operate the mass spectrometer in positive ion mode. Causality: The basic amine and imine nitrogens within the purine scaffold readily accept protons in an acidic/neutral droplet environment, forming stable [M+H]+ precursor ions.

4. High-Resolution Mass Analysis: Extract the chromatogram at the exact theoretical mass of m/z 180.0880 (calculated for the protonated adduct C7H10N5O+). Causality: High-resolution mass accuracy (<5 ppm error) is critical to filter out background noise and confirm the exact elemental composition, differentiating the target from isobaric interferences.

5. System Self-Validation Checkpoint: Run a parallel injection of an unmodified guanine reference standard (Formula: C5H5N5O, Monoisotopic mass: 151.0494 Da). Validation Logic: The mass difference between the guanine standard and the C7H9N5O analyte must be exactly +28.0313 Da (the exact mass of a C2H4 ethyl addition). If the observed mass shift deviates by more than 5 ppm, the analytical run is invalidated, and the Time-of-Flight (TOF) or Orbitrap mass analyzer must be recalibrated before proceeding.

References

-

PubChem. "9-Ethylguanine | C7H9N5O | CID 135415584" National Institutes of Health. URL:[Link]

-

PubChem. "7-Ethylguanine | C7H9N5O | CID 135448391" National Institutes of Health. URL:[Link]

-

NIST Chemistry WebBook. "Guanine, 1,9-dimethyl-" National Institute of Standards and Technology. URL:[Link]

-

Massive Bio. "Purine Nucleoside Analog Mechanism of Action" URL:[Link]

-

MDPI. "Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance" Cancers. URL:[Link]

-

PubMed. "Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application" Clinical Chemistry and Laboratory Medicine. URL:[Link]

Sources

- 1. 9-Ethylguanine | C7H9N5O | CID 135415584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Guanine, 1,9-dimethyl- [webbook.nist.gov]

- 3. 7-Ethylguanine | C7H9N5O | CID 135448391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. massivebio.com [massivebio.com]

- 5. Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance [mdpi.com]

- 6. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis and Regiochemical Control of Pyrazolopyrimidines from Aminopyrazole Precursors

Executive Summary & Scientific Clarification

Pyrazolopyrimidines are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for purines in the development of kinase inhibitors, anxiolytics, and anticancer agents (e.g., Dinaciclib, Zaleplon, and Indiplon)[1].

When designing synthetic routes for these fused bicyclic systems, the regiochemistry of the starting aminopyrazole is the absolute determining factor for the final scaffold topology[2]. While the synthesis of pyrazolo[1,5-a]pyrimidines is highly documented, it is a fundamental principle of heterocyclic chemistry that this specific[1,5-a] fusion requires a nitrogen atom adjacent to the ring-junction nitrogen. Therefore, it is exclusively synthesized from 3-aminopyrazoles (or their tautomeric 5-aminopyrazoles)[1],[3].

Conversely, 4-aminopyrazoles possess an exocyclic amine that is isolated from the endocyclic nitrogens by carbon atoms. Attempting cyclocondensation with 4-aminopyrazoles does not yield the[1,5-a] bridgehead system; instead, it triggers an annulation that yields pyrazolo[3,4-d]pyrimidines or pyrazolo[4,3-d]pyrimidines [4].

To ensure absolute scientific integrity and practical utility, this application note details the mechanistic causality behind this divergence and provides self-validating protocols for both pathways: the synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles, and the homologous synthesis of pyrazolo[4,3-d]pyrimidines from 4-aminopyrazoles.

Mechanistic Causality: Regiochemical Divergence

The structural outcome of the cyclocondensation depends entirely on the spatial relationship between the nucleophilic centers on the pyrazole ring.

-

3-Aminopyrazoles (1,3-bis-nucleophiles): The exocyclic -NH₂ group at C3 and the endocyclic N1/N2 nitrogen act synergistically. When reacted with 1,3-bis-electrophiles (such as 1,3-dicarbonyls, β-enaminones, or β,γ-unsaturated α-keto esters), the exocyclic amine attacks one electrophilic center, followed by intramolecular cyclization via the endocyclic nitrogen. This forms the characteristic bridgehead nitrogen of the pyrazolo[1,5-a]pyrimidine core[3].

-

4-Aminopyrazoles (Isolated nucleophiles): The -NH₂ group at C4 is flanked by C3 and C5. To form a fused six-membered pyrimidine ring, the 4-aminopyrazole must react with an electrophile (such as phenyl isothiocyanate or orthoesters) where the initial attack by the 4-amino group is followed by cyclization onto a functional group at the adjacent C3 or C5 position (e.g., a carboxamide). This yields the pyrazolo[4,3-d]pyrimidine scaffold[4].

Caption: Regiochemical divergence of aminopyrazoles leading to distinct pyrazolopyrimidine scaffolds.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows. Each step includes specific Quality Control (QC) checkpoints to ensure the reaction proceeds via the correct mechanistic pathway.